5-Bromo-2-(4-methoxyphenoxy)aniline
Description
5-Bromo-2-(4-methoxyphenoxy)aniline (CAS: 946700-30-7) is a brominated aniline derivative with a 4-methoxyphenoxy substituent at the 2-position of the benzene ring. Its molecular formula is C₁₃H₁₂BrNO₂, and it has a molecular weight of 294.16 g/mol . The compound is characterized by an electron-donating methoxy group on the phenoxy ring, which influences its electronic properties and reactivity. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its applications include serving as a precursor in coupling reactions or as a building block for bioactive molecules targeting kinases or other enzymes .
Properties
IUPAC Name |
5-bromo-2-(4-methoxyphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBKNZFJDWTHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methoxyphenoxy)aniline typically involves multiple steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Bromination: Finally, bromination is performed to introduce the bromine atom.
Industrial Production Methods: While specific industrial production methods for 5-Bromo-2-(4-methoxyphenoxy)aniline are not widely documented, the general approach involves the use of standard organic synthesis techniques such as nitration, reduction, and bromination under controlled conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The methoxy group and aniline moiety can participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Nitration: Typically involves the use of nitric acid and sulfuric acid.
Reduction: Commonly employs reducing agents such as hydrogen gas or metal catalysts.
Bromination: Utilizes bromine or bromine-containing compounds.
Major Products Formed:
Substituted Anilines: Depending on the reagents and conditions, various substituted anilines can be formed.
Oxidized or Reduced Derivatives: Products of oxidation or reduction reactions involving the methoxy group or aniline moiety.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in Suzuki–Miyaura coupling reactions for the formation of carbon-carbon bonds .
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine
- Explored for its potential therapeutic applications, although specific uses are still under research.
Industry
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-methoxyphenoxy)aniline involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.
Pathways Involved: It may influence biochemical pathways related to its functional groups, such as those involving oxidation and reduction reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
*Estimated based on structural analogs.
Key Observations:
Substituent Effects: Methoxy vs. Positional Isomerism: Ortho-methoxy substitution (2-methoxyphenoxy) introduces steric hindrance, which may limit reactivity in cross-coupling reactions compared to para-substituted analogs . Electron-Donating vs. Withdrawing Groups: The methoxy group in 5-Bromo-2-(4-methoxyphenoxy)aniline enhances electron density on the benzene ring, favoring electrophilic substitution. In contrast, trifluoromethyl (CF₃) in 2-Bromo-5-(trifluoromethyl)aniline withdraws electrons, reducing amine reactivity .
Physicochemical Properties: Lipophilicity: Compounds with bulkier aromatic substituents (e.g., naphthyloxy in ) exhibit higher XLogP3 values, suggesting greater affinity for lipid membranes. Solubility: The dimethylaminoethoxy substituent in introduces polarity, improving aqueous solubility compared to purely aromatic analogs.
Applications: Pharmaceuticals: 5-Bromo-2-(4-methoxyphenoxy)aniline and its analogs are intermediates in kinase inhibitors (e.g., c-KIT inhibitors in ). Materials Science: Naphthyloxy derivatives () may serve as precursors for fluorescent materials due to extended conjugation.
Biological Activity
5-Bromo-2-(4-methoxyphenoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
5-Bromo-2-(4-methoxyphenoxy)aniline has the molecular formula and is characterized by the presence of a bromine atom and a methoxyphenoxy group. The structure can be represented as follows:
This unique configuration contributes to its reactivity and interactions with biological targets.
The biological activity of 5-Bromo-2-(4-methoxyphenoxy)aniline is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to inhibit microtubule polymerization, making it a potential candidate for cancer therapy by disrupting the mitotic spindle formation during cell division .
Key Mechanisms:
- Microtubule Disruption : Inhibits tubulin polymerization, leading to G2/M phase arrest in the cell cycle.
- Apoptosis Induction : Triggers apoptotic pathways in cancer cells following microtubule disruption.
- Interaction with MDR Pumps : Studies indicate that it may not be a substrate for multidrug resistance (MDR) pumps, enhancing its efficacy against resistant cancer cell lines .
Biological Activity Overview
Research indicates that 5-Bromo-2-(4-methoxyphenoxy)aniline exhibits notable cytotoxicity against various cancer cell lines, including HeLa and MCF7. The compound's potency is often assessed through IC50 values, which represent the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | <1.0 | Microtubule inhibition |
| MCF7 | <1.0 | Apoptosis induction |
| HT-29 | <1.0 | Cell cycle arrest |
Case Studies
- Antitumor Activity : A study highlighted that derivatives of 5-Bromo-2-(4-methoxyphenoxy)aniline were synthesized and evaluated for their antitumor properties. The most potent compounds demonstrated sub-micromolar cytotoxicity against HeLa and HT-29 cell lines, indicating strong potential for development as anticancer agents .
- Mechanistic Studies : Research involving flow cytometry revealed that treatment with 5-Bromo-2-(4-methoxyphenoxy)aniline led to significant G2/M phase arrest followed by apoptosis in cancer cells. This was corroborated by immunofluorescence studies showing disruption of the microtubule network .
- Target Identification : Investigations into the binding mode of this compound revealed interactions at the colchicine site of tubulin, further confirming its role as a microtubule-targeting agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
